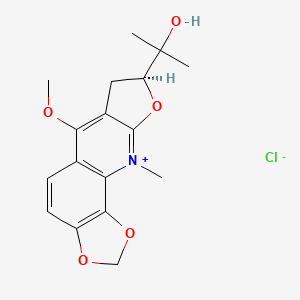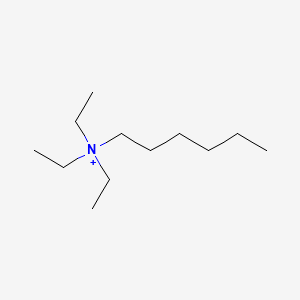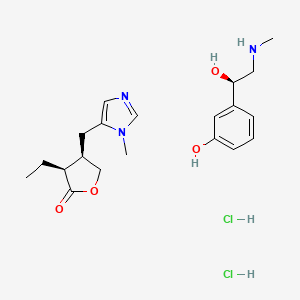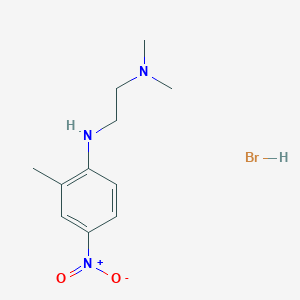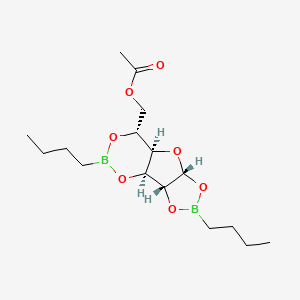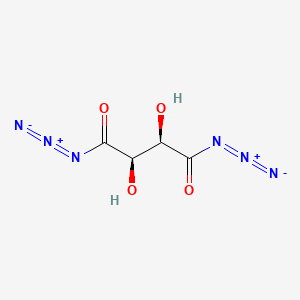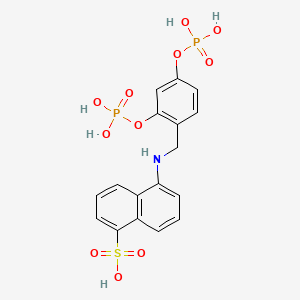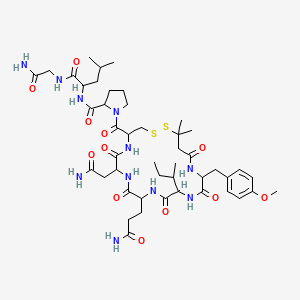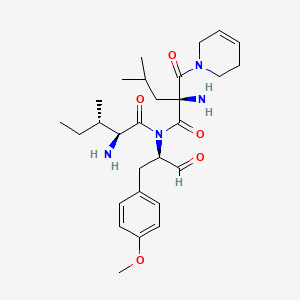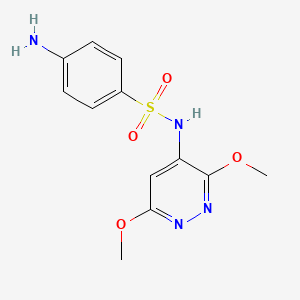
3,6-Dimethoxy-4-sulfanilamidopyridazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Teratogenic Effects in Animal Models
- 3,6-Dimethoxy-4-sulfanilamidopyridazine has been evaluated for teratogenic effects in mice and rats. In mice, it caused cleft palate, and in rats, both cleft palate and urogenital malformations were observed. This compound also induced an increase in minor skeletal variations in both species, suggesting its potential as a model substance for studying teratogenesis in animals (Kato & Kitagawa, 1974).
Analytical Chemistry and Compound Determination
- A specific and sensitive high-performance liquid chromatography (HPLC) analytical method has been developed for the determination of 3,6-Dimethoxy-4-sulfanilamidopyridazine. This method demonstrates the chemical's role in advancing analytical techniques in laboratory settings (Vergin & Bishop, 1980).
Hydrolysis and Chemical Degradation
- Research on the acid hydrolysis of 3,6-Dimethoxy-4-sulfanilamidopyridazine has contributed to the understanding of its chemical degradation process. This study is significant for understanding the chemical's stability and breakdown under various conditions, which is crucial in pharmaceutical and chemical research (Venturella, 1968).
Antibacterial Properties
- 3,6-Dimethoxy-4-sulfanilamidopyridazine's antibacterial properties have been explored, particularly its effect on various infections in animal models. This aspect of the compound contributes to the field of microbiology and pharmaceuticals, especially in the development of new antibacterial agents (Roepke, Maren, & Mayer, 1957).
Toxicological Studies
- Toxicological studies on derivatives of 3,6-Dimethoxy-4-sulfanilamidopyridazine, such as sulfadimethoxine, have been conducted to evaluate their safety and potential side effects. These studies are critical in assessing the safety profile of new drugs and compounds (Randall, Bagdon, & Engelberg, 1959).
Anticoccidial Activity in Poultry
- The compound's anticoccidial activity has been tested in poultry, specifically turkeys. These studies are important for veterinary medicine and the poultry industry, as they contribute to the development of new treatments for common poultry diseases (Mitrović, Fusiek, & Schildknecht, 1971).
Pharmaceutical Synthesis and Modification
- Research on the conversion of a carboxy group into a 4,6-Dimethoxy-1,3,5-triazine group, including its application to N-Benzylpyroglutamic acids, has implications for pharmaceutical synthesis and drug development (Oudir, Rigo, Hénichart, & Gautret, 2006).
Monoamine Oxidase Inhibitor Studies
- The compound's derivatives have been evaluated for their monoamine oxidase inhibitory activity. This research is significant for the development of new treatments for neurological and psychiatric disorders (Khattab et al., 2015).
Zukünftige Richtungen
While specific future directions for “3,6-Dimethoxy-4-sulfanilamidopyridazine” are not mentioned in the search results, there is a general interest in the synthesis and modification of drugs for neurodegenerative disorder management . This includes the development of efficient compounds for neurodegenerative disorder management .
Eigenschaften
IUPAC Name |
4-amino-N-(3,6-dimethoxypyridazin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(12(20-2)15-14-11)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPDULLZBLHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037615 | |
| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxy-4-sulfanilamidopyridazine | |
CAS RN |
1230-33-7 | |
| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





